molecular formula C13H20N2O3 B12998787 Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate

Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate

Cat. No.: B12998787
M. Wt: 252.31 g/mol
InChI Key: RJOFAHFFDSKQMU-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate is an organic compound with a complex structure that includes an amino group, a dimethylaminoethoxy group, and a methylbenzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate typically involves multi-step organic reactions. One common method involves the esterification of 3-amino-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst. This is followed by the introduction of the dimethylaminoethoxy group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and catalysts would also be common to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoates, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate exerts its effects involves its interaction with specific molecular targets. The amino and dimethylaminoethoxy groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylbenzoate: Lacks the dimethylaminoethoxy group, resulting in different chemical properties and reactivity.

    Ethyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.

    Methyl 3-nitro-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate: Contains a nitro group instead of an amino group, leading to different chemical behavior and applications.

Uniqueness

Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate is unique due to the presence of both amino and dimethylaminoethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

methyl 3-amino-5-[2-(dimethylamino)ethoxy]-4-methylbenzoate

InChI

InChI=1S/C13H20N2O3/c1-9-11(14)7-10(13(16)17-4)8-12(9)18-6-5-15(2)3/h7-8H,5-6,14H2,1-4H3

InChI Key

RJOFAHFFDSKQMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OCCN(C)C)C(=O)OC)N

Origin of Product

United States

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